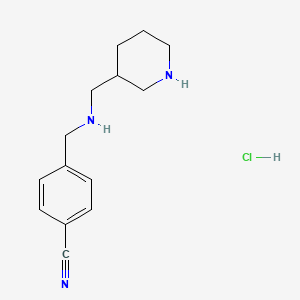
4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a benzene ring with a nitrile group, and a hydrochloride salt, making it a versatile molecule for research and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperidine, benzene, and cyanide are common starting materials.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure, often requiring catalysts to facilitate the process.
Industrial Production Methods:
Batch Production: Large-scale synthesis is often done in batches to ensure quality control.
Continuous Flow Synthesis: Some industrial processes use continuous flow methods to increase efficiency and reduce waste.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Substitution reactions can replace functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Halogenated benzene derivatives, nitrobenzene, etc.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The piperidine ring can bind to receptors or enzymes, while the nitrile group may participate in hydrogen bonding or other interactions. The exact mechanism depends on the biological or chemical context in which the compound is used.
相似化合物的比较
4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate: Similar structure but with a morpholine group instead of a benzene ring.
4-Piperidinone, 3-methyl-1-(phenylmethyl): Contains a piperidinone ring and a methyl group on the benzene ring.
4-Piperidin-3-ylmethyl-phenol hydrochloride: Similar piperidine structure with a phenol group instead of a nitrile group.
Uniqueness: The presence of the nitrile group in 4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride distinguishes it from other piperidine derivatives, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
生物活性
4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C₁₄H₂₀ClN₃ and a molecular weight of 265.78 g/mol. This compound features a piperidine ring and a benzonitrile moiety, which contribute to its potential biological activities. The hydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for various biological assays and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Key Features
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀ClN₃ |
| Molecular Weight | 265.78 g/mol |
| CAS Number | 1353984-52-7 |
| Solubility | Enhanced due to hydrochloride form |
Preliminary studies indicate that this compound acts as a serotonin 4 receptor (5-HT4R) agonist . This receptor is involved in various physiological processes, including gastrointestinal motility and cognitive functions, suggesting potential therapeutic applications in disorders such as irritable bowel syndrome and cognitive decline.
Therapeutic Potential
- Gastrointestinal Disorders : As a 5-HT4R agonist, this compound may enhance gastrointestinal motility, which is beneficial for treating conditions like constipation and gastroparesis.
- Neurological Implications : The compound's interaction with serotonin receptors indicates possible applications in treating neurological disorders, including Alzheimer's disease, where modulation of serotonin pathways may improve cognitive function.
Study on Anticancer Activity
A study investigated the anticancer properties of piperidine derivatives, highlighting that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The research utilized a three-component reaction leading to products that showed enhanced activity compared to standard treatments like bleomycin .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of piperidine derivatives has revealed that modifications in the piperidine ring can significantly alter biological activity. For instance, compounds with specific substituents showed improved inhibition of acetylcholinesterase (AChE), suggesting that structural variations can enhance pharmacological effects .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features |
|---|---|
| 4-(Aminomethyl)benzonitrile | Lacks piperidine structure; used as an intermediate |
| 4-(3-Aminomethyl-piperidin-1-yl)methyl-benzonitrile | Similar structure; potential variations in receptor activity |
| 4-(4-Aminomethyl-piperidin-1-yl)methyl-benzonitrile | Variation in amino group position; different pharmacological properties |
The unique arrangement of functional groups in this compound may confer distinct biological activities compared to its analogs, particularly in its targeted action on serotonin receptors.
属性
IUPAC Name |
4-[(piperidin-3-ylmethylamino)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-8-12-3-5-13(6-4-12)9-17-11-14-2-1-7-16-10-14;/h3-6,14,16-17H,1-2,7,9-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCHBRCQNYTUGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNCC2=CC=C(C=C2)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














